1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline (DFHBI) is a synthetic compound that has been used for various scientific research applications. This compound has gained attention due to its unique structure and potential to interact with biological systems.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is known that 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline interacts with biological systems through non-covalent interactions. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has a planar structure that allows it to interact with hydrophobic regions of proteins and nucleic acids.
Biochemical and physiological effects:
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have minimal toxicity in vitro and in vivo. This compound has been used in various cell types, including bacteria, yeast, and mammalian cells, without significant adverse effects. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a low affinity for DNA and RNA, making it a useful tool for studying protein-nucleic acid interactions.
Advantages and Limitations for Lab Experiments
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has a high quantum yield, making it a sensitive probe for detecting low concentrations of target molecules. However, 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has some limitations. It has a short half-life in cells, which limits its use for long-term experiments. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline also has limited solubility in aqueous solutions, which can affect its efficacy in some experimental conditions.
Future Directions
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has potential for future research in various areas, including RNA biology, protein-protein interactions, and calcium signaling. Future research could focus on developing new derivatives of 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline that have improved properties, such as increased solubility and longer half-life in cells. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline could also be used in combination with other probes to study complex biological systems. Finally, 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline could be used in drug discovery to identify compounds that interact with specific targets in cells.
Scientific Research Applications
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been used in various scientific research applications, including the detection of RNA molecules, protein-protein interactions, and intracellular calcium ions. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been used as a fluorescent probe to detect RNA molecules in live cells. This compound has also been used to study protein-protein interactions in vitro and in vivo. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been used to detect intracellular calcium ions in neurons and other cells.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO2/c1-3-23-16-10-12-8-9-22-19(13(12)11-17(16)24-4-2)18-14(20)6-5-7-15(18)21/h5-7,10-11,19,22H,3-4,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWUIQMKXXXZTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC=C3F)F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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